![molecular formula C20H18BrPS B12533028 {2-[(4-Bromophenyl)sulfanyl]ethyl}(diphenyl)phosphane CAS No. 798548-39-7](/img/structure/B12533028.png)
{2-[(4-Bromophenyl)sulfanyl]ethyl}(diphenyl)phosphane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{2-[(4-Bromophenyl)sulfanyl]ethyl}(diphenyl)phosphane: is an organophosphorus compound that features a phosphane (phosphine) group bonded to a sulfanyl (thioether) linkage and a bromophenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of {2-[(4-Bromophenyl)sulfanyl]ethyl}(diphenyl)phosphane typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the bromophenyl sulfanyl intermediate. This can be achieved by reacting 4-bromothiophenol with an appropriate alkylating agent to introduce the ethyl group.
Phosphination: The intermediate is then reacted with diphenylphosphine under controlled conditions to form the final product. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
{2-[(4-Bromophenyl)sulfanyl]ethyl}(diphenyl)phosphane: can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols.
Coordination: The phosphane group can coordinate with transition metals, forming complexes that are useful in catalysis.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Substitution: Nucleophiles such as sodium azide (NaN₃) or potassium thiocyanate (KSCN) can be used under mild conditions.
Coordination: Transition metals like palladium (Pd) or platinum (Pt) are often used in coordination reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Substitution: Various substituted phenyl derivatives.
Coordination: Metal-phosphane complexes.
Applications De Recherche Scientifique
{2-[(4-Bromophenyl)sulfanyl]ethyl}(diphenyl)phosphane: has several applications in scientific research:
Catalysis: It is used as a ligand in transition metal-catalyzed reactions, such as cross-coupling and hydrogenation.
Material Science: The compound can be used in the synthesis of novel materials with unique electronic or optical properties.
Biological Studies: It may serve as a probe or reagent in biochemical assays to study enzyme activities or protein interactions.
Medicinal Chemistry:
Mécanisme D'action
The mechanism by which {2-[(4-Bromophenyl)sulfanyl]ethyl}(diphenyl)phosphane exerts its effects depends on its application:
Catalysis: The phosphane group coordinates with a metal center, facilitating the activation of substrates and promoting the desired chemical transformation.
Biological Studies: It may interact with specific proteins or enzymes, altering their activity or stability.
Comparaison Avec Des Composés Similaires
{2-[(4-Bromophenyl)sulfanyl]ethyl}(diphenyl)phosphane: can be compared with other similar compounds, such as:
{2-[(4-Chlorophenyl)sulfanyl]ethyl}(diphenyl)phosphane: Similar structure but with a chlorine atom instead of bromine, which may affect its reactivity and coordination properties.
{2-[(4-Methylphenyl)sulfanyl]ethyl}(diphenyl)phosphane: The presence of a methyl group can influence the compound’s steric and electronic properties.
{2-[(4-Nitrophenyl)sulfanyl]ethyl}(diphenyl)phosphane: The nitro group introduces electron-withdrawing effects, potentially altering the compound’s reactivity.
These comparisons highlight the unique properties of This compound , such as its specific reactivity patterns and coordination behavior, which make it valuable for various applications.
Propriétés
Numéro CAS |
798548-39-7 |
|---|---|
Formule moléculaire |
C20H18BrPS |
Poids moléculaire |
401.3 g/mol |
Nom IUPAC |
2-(4-bromophenyl)sulfanylethyl-diphenylphosphane |
InChI |
InChI=1S/C20H18BrPS/c21-17-11-13-20(14-12-17)23-16-15-22(18-7-3-1-4-8-18)19-9-5-2-6-10-19/h1-14H,15-16H2 |
Clé InChI |
GTWIYESXXJVLTR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)P(CCSC2=CC=C(C=C2)Br)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


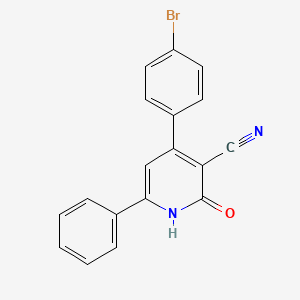
![Ethyl [(1S,5R)-1,5-dimethylcyclohex-2-en-1-yl]acetate](/img/structure/B12532948.png)
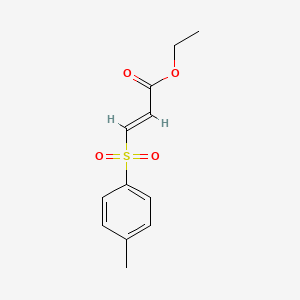
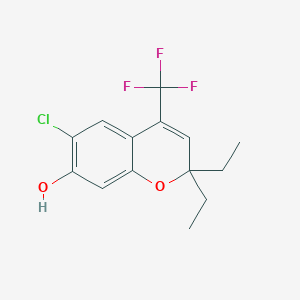
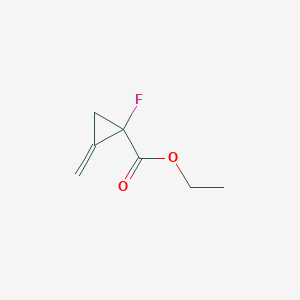
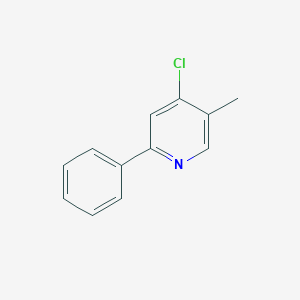
![N,N'-bis[(E)-1-(4-hydroxy-2-oxo-1-phenylquinolin-3-yl)ethylideneamino]oxamide](/img/structure/B12532969.png)
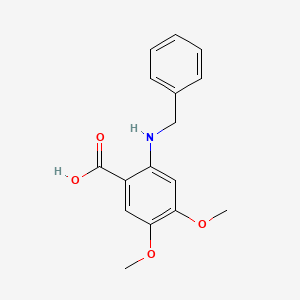



![2,4-Dichloro-6-[4-[[4-[(4,6-dichloro-1,3,5-triazin-2-yl)oxy]phenyl]methyl]phenoxy]-1,3,5-triazine](/img/structure/B12533006.png)
![(1S,3S,6R)-6-Methyl-7-oxabicyclo[4.1.0]heptan-3-ol](/img/structure/B12533016.png)
![3-(9H-pyrido[3,4-b]indol-1-yl)phenol](/img/structure/B12533020.png)
